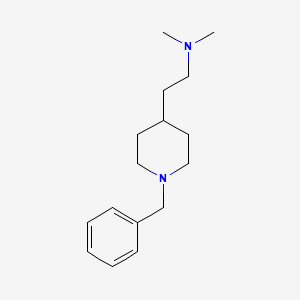
2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxide derivatives, de-benzylated amines, and substituted piperidines .
Aplicaciones Científicas De Investigación
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . This interaction can lead to potential therapeutic effects in the treatment of neurological disorders .
Comparación Con Compuestos Similares
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Another related compound with a similar piperidine core but different substituents, leading to distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-17(2)11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Clave InChI |
IQXKUKRWMSYULR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















